1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC18257148

Molecular Formula: C13H13ClO2

Molecular Weight: 236.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClO2 |

|---|---|

| Molecular Weight | 236.69 g/mol |

| IUPAC Name | 1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 |

| Standard InChI Key | ZIKWGTCVIYIVMU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

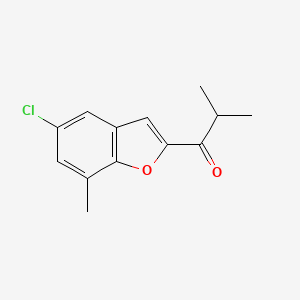

The compound features a benzofuran core substituted with a chlorine atom at the 5-position and a methyl group at the 7-position. A 2-methylpropan-1-one moiety is attached to the 2-position of the benzofuran ring (Fig. 1) .

Molecular Formula:

Molecular Weight: 236.70 g/mol

IUPAC Name: 1-(5-Chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

InChIKey: ZIKWGTCVIYIVMU-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The compound is synthesized via a multi-step process:

-

Benzofuran Core Formation: Cyclization of 5-chloro-7-methylsalicylaldehyde derivatives with β-keto esters under basic conditions .

-

Ketone Introduction: Friedel-Crafts acylation using isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Optimization Notes:

Industrial Scalability

Continuous flow reactors enhance efficiency for large-scale production, ensuring consistent yields . Automated systems maintain optimal temperatures (60–80°C) and solvent ratios .

Chemical Reactivity

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol |

| Nucleophilic Substitution | NH₃, EtOH | Amine derivatives |

| Oxidation | KMnO₄, H₂O | Carboxylic acid |

The chlorine atom’s electronegativity directs electrophilic substitutions to the 4- and 6-positions of the benzofuran ring .

Biological Activity and Applications

| Compound | Activity (IC₅₀) | Target Cell Line |

|---|---|---|

| Bromo Analog | 15 µM | MCF-7 (Breast Cancer) |

| Chloro Derivative | Data Pending | N/A |

Industrial Applications

Comparison with Analogous Compounds

Table 2: Chloro vs. Bromo Benzofuran Derivatives

| Property | Chloro Derivative | Bromo Analog |

|---|---|---|

| Molecular Weight | 236.70 g/mol | 281.15 g/mol |

| Reactivity | Moderate electrophile | Enhanced leaving group |

| Bioactivity | Potential antimicrobial | Confirmed anticancer |

The chloro group’s smaller size may improve membrane permeability compared to brominated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume